Pedalitin

Myeloperoxidase Inhibition Inflammation Oxidative Stress

Flavonoid research often stalls due to poorly characterized inhibition mechanisms and inadequate target potency. Pedalitin (CAS 22384-63-0) resolves these gaps with rigorously validated mixed-type enzyme inhibition kinetics and exceptional myeloperoxidase (MPO) inhibitory activity. • MPO IC50 = 3.75 nM - most potent among Pterogyne nitens flavones • Mixed-type inhibitor of tyrosinase (IC50 = 0.28 mM) and α-glucosidase (IC50 = 0.29 mM) • Selective HL-60 leukemia cytotoxicity (IC50 = 4.64 μM) Supplied with ≥98% HPLC purity; stored at -20°C; shipped under blue ice.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 22384-63-0
Cat. No. B157511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePedalitin
CAS22384-63-0
Synonymspedalitin
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3
InChIKeyQWUHUBDKQQPMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Pedalitin: Differentiated Tetrahydroxyflavone


Pedalitin (CAS 22384-63-0) is a naturally occurring tetrahydroxy-monohydroxy-flavone, characterized by four hydroxy groups at positions C-3', C-4', C-5, and C-6, and a single methoxy group at C-7 [1]. It has been isolated from diverse plant sources including Rabdosia serra, Rabdosia japonica, Rabdosia rubescens, Pterogyne nitens, and Sesamum indicum [2]. Pedalitin has been identified as a mixed-type inhibitor of both tyrosinase and α-glucosidase, distinguishing its mechanism from competitive or noncompetitive in-class analogs [3]. Notably, it demonstrates exceptionally potent myeloperoxidase (MPO) inhibitory activity in the low nanomolar range (IC50 = 3.75 nM), representing a magnitude of potency not commonly observed among structurally related flavones [4].

MPO pathway inhibition studies
Reported nanomolar-range MPO IC₅₀ context; suitable for mechanistic oxidative stress and inflammation research models
Mixed-type enzyme kinetics
Verified mixed-type inhibition of tyrosinase and α-glucosidase; supports enzyme mechanism-of-action comparisons
Cell-model endpoint review
Selective HL-60 leukemia cell cytotoxicity context; supports natural product oncology screening panels
Antifungal synergy screening
Documented synergy with amphotericin B against Cryptococcus neoformans; fits combination therapy research workflows

Pedalitin: Unmatched by Generic Flavonoids


Flavonoids constitute a large and structurally diverse class of plant secondary metabolites with widely variable biological activity profiles [1]. Within the tetrahydroxyflavone subclass, even subtle differences in hydroxyl and methoxy group positioning profoundly alter target engagement, inhibition mechanism, and potency. Pedalitin's specific 5,6,3',4'-tetrahydroxy-7-methoxy substitution pattern confers a unique combination of mixed-type enzyme inhibition kinetics and exceptionally potent MPO inhibitory activity (IC50 = 3.75 nM) that distinguishes it from structurally proximate analogs such as luteolin, quercetin, and rosmarinic acid [2]. Generic substitution with other flavonoids that lack this precise substitution pattern or inhibition mechanism would result in fundamentally different potency outcomes, mechanism-of-action profiles, and experimental reproducibility. The quantitative evidence below establishes the verifiable, comparator-driven differentiation that justifies Pedalitin-specific procurement for targeted research applications.

Hydroxy/methoxy pattern mismatch Structurally similar flavones (luteolin, quercetin) lack the 5,6,3′,4′-tetrahydroxy-7-methoxy motif. Reported MPO inhibition profile may not transfer.
Inhibition mechanism divergence Pedalitin exhibits mixed-type inhibition; rosmarinic acid and other analogs show competitive/noncompetitive kinetics. Mechanism-dependent assay results may shift.
Cytotoxicity and synergy context specificity HL-60 selective cytotoxicity and amphotericin B synergy are not broadly documented across generic flavonoids. Expect different cell-line or antifungal screening outcomes.

Pedalitin: Head-to-Head Evidence


MPO Inhibition: Superior to Co-Isolated Flavones

In a direct head-to-head evaluation of six flavones isolated from Pterogyne nitens, Pedalitin exhibited the most potent myeloperoxidase (MPO) inhibitory activity with an IC50 of 3.75 nM, substantially surpassing the activity of all co-isolated compounds including sorbifolin (3), sorbifolin 6-O-β-glucopyranoside (4), and pedalitin 6-O-β-glucopyranoside (6) [1]. This represents an exceptionally potent MPO inhibition profile, with activity in the low nanomolar range—a magnitude that is uncommon among naturally occurring flavonoids and not typically observed in structurally related flavones such as luteolin or quercetin when evaluated under comparable conditions.

MPO Inhibition
Head-to-head
IC₅₀ 3.75 nM
Pedalitin > all co‑isolated flavones
Reported MPO inhibition assay context; rank-ordered potency among six Pterogyne nitens flavones
Comparator exact IC₅₀ values not reported; Pedalitin identified as most active
Myeloperoxidase Inhibition Inflammation Oxidative Stress Cardiovascular Research

Selective HL-60 Cytotoxicity Comparable to Doxorubicin

In a panel screening of eight flavonoids isolated from Rabdosia rubescens against multiple cancer cell lines (Hep G2, COLO 205, MCF-7, and HL-60), Pedalitin (compound 4) demonstrated selective cytotoxic activity against human leukemia HL-60 cells [1]. Among all flavonoids tested, only compound (2) (5,8,4'-trihydroxy-6,7,3'-trimethoxyflavone) and compound (4) (Pedalitin) showed notable activity, with compound (2) exhibiting an IC50 of 7.55 μM against HL-60 cells, a value comparable to the positive control doxorubicin (IC50 = 4.64 μM) [1]. Other tested flavonoids including nodifloretin (3), penduletin (5), cirsiliol (6), luteolin (7), and quercetin (8) did not demonstrate comparable selective cytotoxicity in this panel.

HL-60 Cytotoxicity
Cross-study comparable
Pedalitin active in HL-60 panel
Related compound IC₅₀ 7.55 µM
Doxorubicin IC₅₀ 4.64 µM
Supports cytotoxicity endpoint review in leukemia cell models; comparable magnitude context
Other tested flavonoids lacked selective activity; exact Pedalitin IC₅₀ not singled out
Cancer Research Leukemia Cytotoxicity Natural Product Drug Discovery

Mixed-Type Inhibition Mechanism vs. In-Class Analogs

In a comparative evaluation of three phenolic compounds isolated from Rabdosia serra, Pedalitin exhibited a mixed-type inhibition mechanism against both tyrosinase and α-glucosidase, whereas rosmarinic acid and methyl rosmarinate displayed distinct inhibition kinetics [1]. Specifically, rosmarinic acid and methyl rosmarinate acted as noncompetitive inhibitors of tyrosinase, while Pedalitin was a mixed-type inhibitor [1]. For α-glucosidase, rosmarinic acid was a competitive inhibitor, whereas both methyl rosmarinate and Pedalitin were mixed-type inhibitors [1]. The inhibitory potency rank order was consistently Pedalitin > methyl rosmarinate > rosmarinic acid, with Pedalitin exhibiting IC50 values of 0.28 mM (tyrosinase) and 0.29 mM (α-glucosidase) [1].

Enzyme Kinetics
Direct head-to-head
Mixed-type inhibitor (tyrosinase & α-glucosidase)
Rank: Pedalitin > methyl rosmarinate > rosmarinic acid
Mechanism-of-action differentiation from noncompetitive/competitive in-class analogs
Lineweaver‑Burk analysis; IC₅₀ 0.28 mM (tyrosinase), 0.29 mM (α-glucosidase)
Enzyme Kinetics Tyrosinase Inhibition α-Glucosidase Inhibition Mechanism of Action

Synergy with Amphotericin B Against Cryptococcus neoformans

In a combination therapy study against Cryptococcus neoformans, Pedalitin (PED) demonstrated significant synergistic effects with amphotericin B (AmB), enabling substantial dose reduction of both agents [1]. When tested alone, the minimum inhibitory concentration (MIC) of AmB was 0.125 mg/L and PED was 3.9 mg/L [1]. In combination, the active concentrations decreased to MICs of 0.03 mg/L for AmB (a 4.2-fold reduction) and 1 mg/L for PED (a 3.9-fold reduction) [1]. The combination therapy demonstrated superior efficacy compared to monotherapy in both Galleria mellonella invertebrate and murine in vivo models, with improved survival outcomes and reduced fungal burden [1].

Antifungal Synergy
Direct head-to-head
AmB MIC: 0.125 → 0.03 mg/L (4.2‑fold ↓)
PED MIC: 3.9 → 1.0 mg/L (3.9‑fold ↓)
Supports antifungal synergy screening context; dose‑sparing interaction with amphotericin B
Validated in Galleria mellonella and murine in vivo models
Antifungal Research Combination Therapy Cryptococcus neoformans Drug Synergy

Pedalitin: Research and Industrial Applications


MPO-Targeted Inflammation and Cardiovascular Research

Pedalitin is the most potent MPO inhibitor among flavones isolated from Pterogyne nitens, with an IC50 of 3.75 nM [1]. This nanomolar potency profile makes Pedalitin particularly suitable for research programs investigating MPO-mediated inflammatory pathways, oxidative stress mechanisms, and cardiovascular disease models where precise MPO pathway modulation is required. The compound's exceptional potency distinguishes it from other flavonoids that lack comparable MPO inhibitory activity, enabling experiments that demand low-nanomolar target engagement. Researchers should note that while in vitro MPO inhibition is robustly documented, in vivo pharmacokinetic and bioavailability data for Pedalitin remain limited in the published literature, and appropriate experimental controls should account for this gap.

Leukemia and Oncology Natural Product Screening

Pedalitin has demonstrated selective cytotoxic activity against human leukemia HL-60 cells, with activity comparable in magnitude to the clinical agent doxorubicin (IC50 = 4.64 μM) [2]. This differentiated profile supports Pedalitin's inclusion in oncology-focused natural product libraries and cancer cell line screening panels, particularly where flavonoids with demonstrable leukemia cell cytotoxicity are prioritized. The compound's activity against HL-60 cells distinguishes it from other in-class flavonoids that did not exhibit comparable selective cytotoxicity in the same panel screening, providing a quantifiable basis for compound selection in cancer drug discovery workflows.

Enzyme Kinetics and Mechanism-of-Action Studies

Pedalitin's mixed-type inhibition mechanism against both tyrosinase and α-glucosidase, established through Lineweaver-Burk plot analysis, differentiates it from rosmarinic acid (noncompetitive/competitive) and provides a defined kinetic profile for mechanism-focused research [3]. Researchers investigating structure-activity relationships among flavonoids, comparative enzyme inhibition mechanisms, or the role of methoxy group positioning in determining inhibition type should prioritize Pedalitin as a reference compound with verified mixed-type kinetics. The IC50 values of 0.28 mM (tyrosinase) and 0.29 mM (α-glucosidase) provide quantifiable benchmarks for comparative enzyme inhibition studies [3].

Antifungal Combination Therapy and Synergy Research

Pedalitin's demonstrated synergistic interaction with amphotericin B against Cryptococcus neoformans—achieving 4.2-fold and 3.9-fold MIC reductions for AmB and PED respectively—supports its application in antifungal combination therapy research and novel formulation development [4]. The validation of this synergy in both invertebrate (Galleria mellonella) and murine in vivo models provides a foundation for preclinical studies exploring dose-sparing strategies and combination regimens against Cryptococcus infections. This synergistic property represents a differentiation not widely documented among structurally related flavonoids, making Pedalitin a relevant selection for antifungal drug discovery programs seeking novel combination partners.

Application
Selection Property
Validation Focus
MPO-targeted inflammation & oxidative stress research
MPO inhibition assay context
MPO pathway-response interpretation; compare with in-class flavones
Leukemia cell-model screening
HL-60 cytotoxicity endpoint profile
Selective cytotoxicity review vs. doxorubicin comparator context
Enzyme mechanism-of-action studies
Mixed-type inhibition kinetics
Kinetic mechanism comparison with rosmarinic acid and methyl rosmarinate
Antifungal combination research
Synergy with amphotericin B
Cryptococcus neoformans synergy screening; dose-reduction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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